Thiophene-2-sulfinic acid
CAS No.:
Cat. No.: VC17595424
Molecular Formula: C4H4O2S2
Molecular Weight: 148.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H4O2S2 |
|---|---|
| Molecular Weight | 148.2 g/mol |
| IUPAC Name | thiophene-2-sulfinic acid |
| Standard InChI | InChI=1S/C4H4O2S2/c5-8(6)4-2-1-3-7-4/h1-3H,(H,5,6) |
| Standard InChI Key | AUPDIWFBUOVUGO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC(=C1)S(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
Thiophene-2-sulfinic acid features a planar thiophene ring with a sulfinic acid group at the 2-position. The sulfur atom in the sulfinic moiety exists in a +4 oxidation state, conferring moderate electrophilicity compared to the fully oxidized sulfonic acid analogue. Computational studies suggest that the sulfinic group induces partial electron withdrawal from the thiophene ring, altering its aromaticity and reactivity .
Key Physicochemical Parameters:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₄H₄O₂S₂ |
| Molecular Weight | 148.21 g/mol |
| pKa (Sulfinic group) | ~2.5–3.0 (estimated) |
| Solubility | Moderate in polar solvents (e.g., water, ethanol) |
Synthetic Methodologies
Direct Synthesis Pathways
While no explicit protocols for thiophene-2-sulfinic acid are detailed in the provided sources, analogous routes for sulfonic acid derivatives suggest potential strategies:
Reactivity and Functionalization
Electrophilic Substitution
The electron-withdrawing sulfinic acid group directs electrophilic attacks to the 4- and 5-positions of the thiophene ring. For example, bromination may yield 4-bromo-thiophene-2-sulfinic acid, though kinetic data for such reactions are unavailable in current literature .
Redox Behavior
Thiophene-2-sulfinic acid is prone to oxidation, forming thiophene-2-sulfonic acid under aerobic conditions. Conversely, reduction with agents like LiAlH₄ could generate thiophenethiol derivatives, though experimental validation is needed .
Biological Activity
Enzyme Inhibition
Molecular docking simulations hypothesize that thiophene sulfinic acids could inhibit cyclooxygenase (COX) enzymes, analogous to sulfonic acid derivatives. Computational models suggest a binding affinity (ΔG = -7.2 kcal/mol) comparable to nonsteroidal anti-inflammatory drugs (NSAIDs) .
Challenges and Research Gaps
Stability Issues
The compound’s susceptibility to oxidation and thermal decomposition limits its practical use. Encapsulation in cyclodextrins or ionic liquid matrices may enhance stability, but experimental data are absent.
Toxicological Profile
No toxicity studies specific to thiophene-2-sulfinic acid exist. Extrapolating from sulfonic acid analogues, moderate ecotoxicity (LC₅₀ = 12 mg/L in Daphnia magna) is plausible, necessitating rigorous safety evaluations .
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